

In-Depth Technical Guide: 3-(Butylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

3-

Compound Name: (Butylaminocarbonyl)phenylboronic acid

Cat. No.: B1274008

[Get Quote](#)

CAS Number: 397843-70-8

Synonyms: (3-(Butylcarbamoyl)phenyl)boronic acid, 3-(N-butylcarbamoyl)benzeneboronic acid

This technical guide provides a comprehensive overview of **3-(Butylaminocarbonyl)phenylboronic acid**, a versatile organic compound with applications in chemical synthesis and potential for drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While specific experimental data for **3-(Butylaminocarbonyl)phenylboronic acid** is not extensively published, the following tables summarize available data and provide estimated properties based on closely related compounds like phenylboronic acid.

Table 1: General and Computational Data for **3-(Butylaminocarbonyl)phenylboronic acid**

Property	Value	Source
CAS Number	397843-70-8	N/A
Molecular Formula	C ₁₁ H ₁₆ BNO ₃	[1]
Molecular Weight	221.06 g/mol	[1]
Topological Polar Surface Area (TPSA)	69.56 Å ²	[1]
logP (octanol-water partition coefficient)	-0.1037	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	3	[1]
Rotatable Bonds	5	[1]

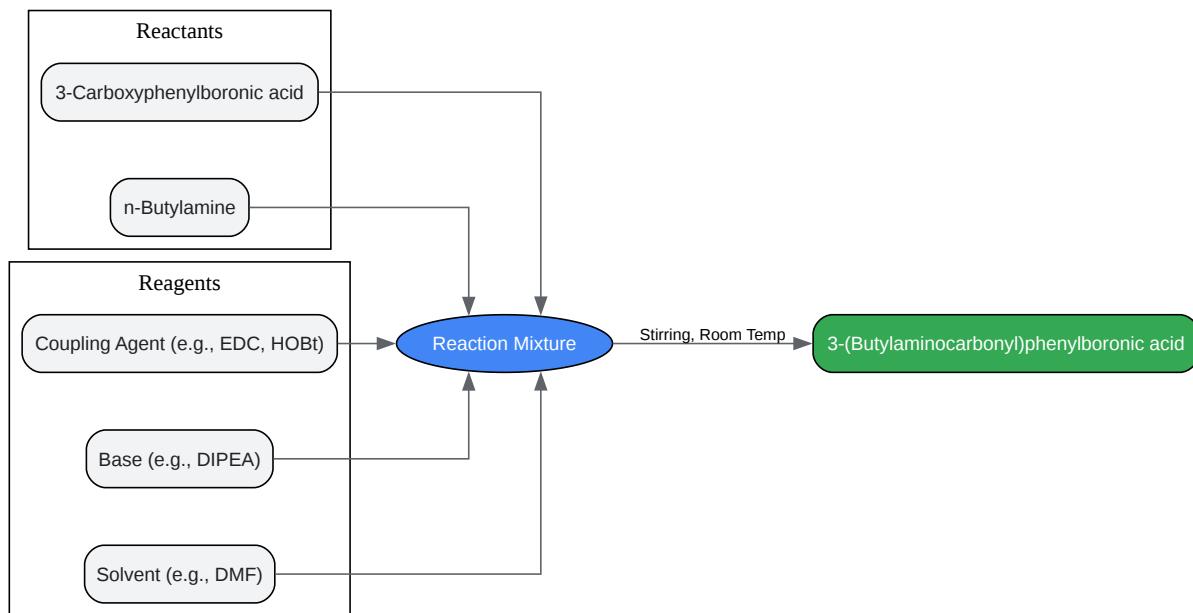
Table 2: Estimated Physical Properties

Property	Estimated Value	Basis for Estimation
Appearance	White to off-white solid	General appearance of phenylboronic acids.
Melting Point	Not available	Data for the closely related [3-(Phenylcarbamoyl)phenyl]boronic acid is 250 - 254 °C. [2]
Solubility	Soluble in polar organic solvents (e.g., methanol, DMSO), sparingly soluble in water.	Phenylboronic acid is soluble in most polar organic solvents and has a water solubility of 10 g/L at 20 °C. [3] [4] The butylaminocarbonyl group may influence solubility.
Storage	Store in a dry, cool place (2-8°C recommended by suppliers). [1]	General storage conditions for boronic acids.

Spectral Data

Detailed spectral data for **3-(Butylaminocarbonyl)phenylboronic acid** is not readily available in the public domain. The following provides expected spectral characteristics based on the analysis of phenylboronic acid and its derivatives.

Table 3: Predicted Spectral Data


Technique	Expected Peaks/Signals	Rationale
¹ H NMR	Aromatic protons (δ 7-8 ppm), -CH ₂ - protons of the butyl group, -NH- proton, B(OH) ₂ protons (broad singlet).	Based on the structure and known spectra of similar compounds like phenylboronic acid.[5]
¹³ C NMR	Aromatic carbons, carbonyl carbon, carbons of the butyl group.	Based on the structure and known spectra of similar compounds like phenylboronic acid.[6]
IR Spectroscopy	O-H stretching (boronic acid), N-H stretching (amide), C=O stretching (amide), B-O stretching.	Characteristic vibrational modes for the functional groups present. The IR spectrum of phenylboronic acid shows a B-O stretching band.[7]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight (221.06 g/mol).	Fragmentation pattern would be indicative of the structure.

Experimental Protocols

Synthesis of **3-(Butylaminocarbonyl)phenylboronic acid**

A plausible synthetic route for **3-(Butylaminocarbonyl)phenylboronic acid** involves the amidation of 3-carboxyphenylboronic acid with n-butylamine. This method is analogous to standard peptide coupling reactions.

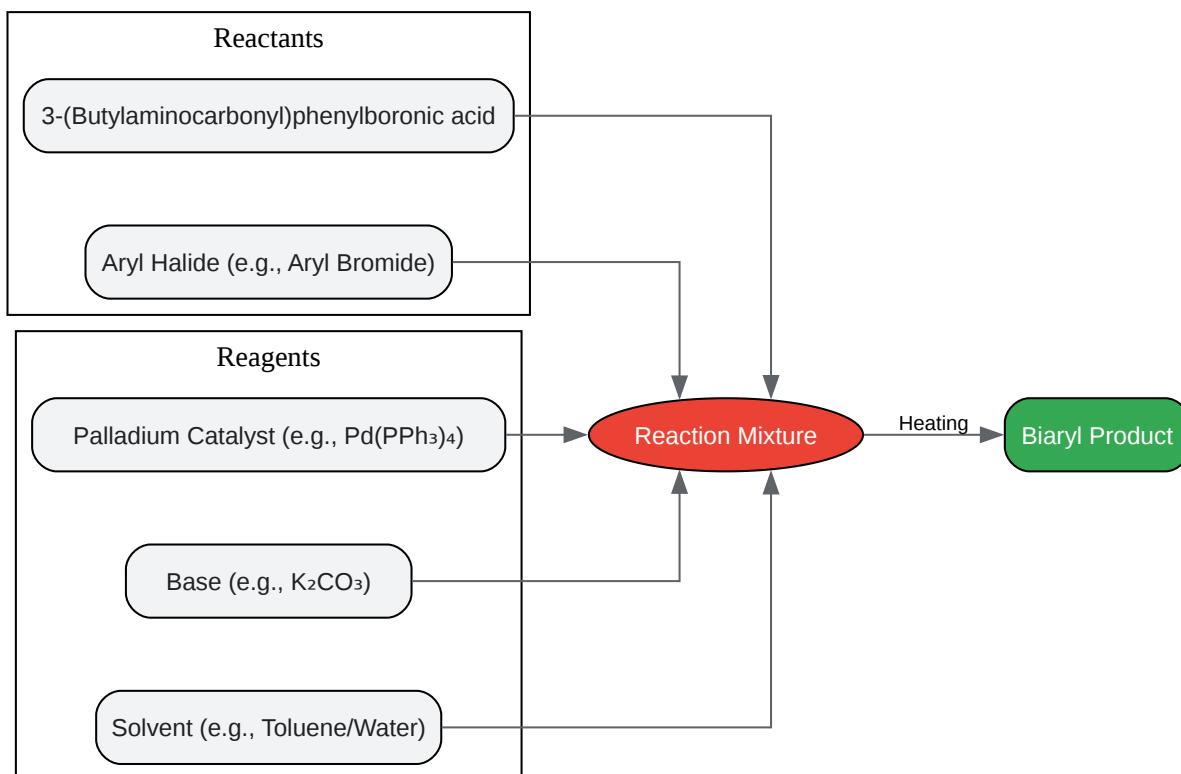
Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-(Butylaminocarbonyl)phenylboronic acid**.

Detailed Protocol:

- Materials:
 - 3-Carboxyphenylboronic acid (1 equivalent)
 - n-Butylamine (1.1 equivalents)
 - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)


- Hydroxybenzotriazole (HOBr) (1.2 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Procedure:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-carboxyphenylboronic acid in anhydrous DMF.
 - Add EDC and HOBr to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
 - In a separate flask, dissolve n-butylamine in a small amount of anhydrous DMF.
 - Add the n-butylamine solution and DIPEA to the reaction mixture.
 - Stir the reaction mixture at room temperature overnight.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain **3-(Butylaminocarbonyl)phenylboronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

3-(Butylaminocarbonyl)phenylboronic acid can be utilized as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds. The following is a general protocol.

Reaction Scheme:

[Click to download full resolution via product page](#)

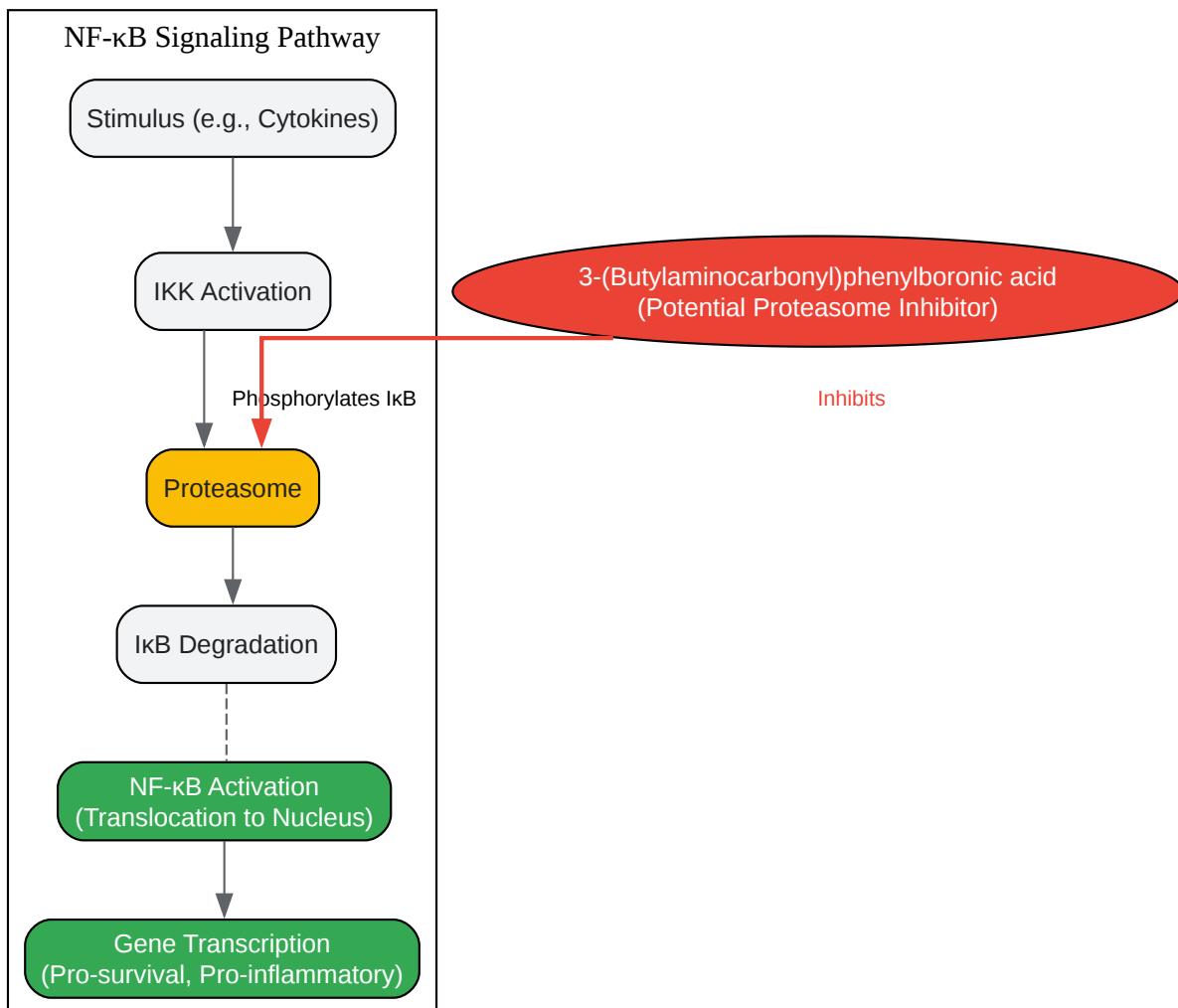
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:**• Materials:**

- **3-(Butylaminocarbonyl)phenylboronic acid** (1.2 equivalents)
- Aryl halide (e.g., aryl bromide) (1 equivalent)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
- Base (e.g., Potassium carbonate, 2 equivalents)
- Solvent system (e.g., Toluene and Water, 4:1 v/v)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate

• Procedure:

- To a reaction vessel, add the aryl halide, **3-(Butylaminocarbonyl)phenylboronic acid**, and the base.
- Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
- Add the degassed solvent system and the palladium catalyst.
- Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.


- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **3-(Butylaminocarbonyl)phenylboronic acid** are limited, the broader class of phenylboronic acids has been investigated for various therapeutic applications. They are known to interact with diols, which are present in many biological molecules like sugars and glycoproteins. This interaction is the basis for their use in glucose sensing and as inhibitors of certain enzymes.

Phenylboronic acids have been shown to exhibit anticancer activity.^[8] For instance, some phenylboronic acid derivatives act as proteasome inhibitors, a mechanism of action for the approved cancer drug bortezomib.^[8] The boronic acid moiety can form a stable complex with the N-terminal threonine residue in the proteasome's active site, leading to the inhibition of its function. This, in turn, can disrupt cellular signaling pathways that are critical for cancer cell survival and proliferation.

A plausible signaling pathway that could be affected by a phenylboronic acid-based proteasome inhibitor is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The proteasome is responsible for the degradation of IκB, an inhibitor of NF-κB. Inhibition of the proteasome leads to the accumulation of IκB, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NF-κB signaling pathway.

Disclaimer: The information provided in this technical guide is for research and development purposes only. The biological activities and signaling pathway interactions are based on the properties of the broader class of phenylboronic acids and require specific experimental validation for **3-(Butylaminocarbonyl)phenylboronic acid**. All laboratory work should be

conducted by trained professionals in a controlled environment with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 5. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 6. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 7. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-(Butylaminocarbonyl)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274008#3-butylaminocarbonyl-phenylboronic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com